Levofloxacin lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294662-18-3 | |
| Record name | Levofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Levofloxacin Lactate Action and Resistance
Molecular Mechanism of Action of Levofloxacin (B1675101) Lactate (B86563)
Levofloxacin lactate, as the levorotatory isomer of ofloxacin (B1677185), demonstrates enhanced antibacterial activity compared to its racemic counterpart. google.com Its primary mechanism involves the inhibition of bacterial type II topoisomerases. fda.govwikipedia.org
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA. wikipedia.orgacademicjournals.orguah.es This supercoiling is essential for compacting the large bacterial chromosome to fit within the cell and for facilitating processes like DNA replication and transcription. patsnap.comacademicjournals.orgnih.gov DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. sci-hub.seresearchgate.net this compound inhibits DNA gyrase by binding to the enzyme-DNA complex. patsnap.com This binding stabilizes the complex after DNA cleavage has occurred, preventing the religation of the DNA strands. patsnap.comuah.es
Inhibition of Bacterial Topoisomerase IV
Topoisomerase IV, another type II topoisomerase, plays a critical role in the decatenation of replicated chromosomes, a process necessary for bacterial cell division. patsnap.comwikipedia.orgasm.org It helps separate the interlinked daughter chromosomes after DNA replication is complete. patsnap.com Topoisomerase IV is also a tetramer, typically composed of two ParC and two ParE subunits. asm.orgebi.ac.uk Similar to its action on DNA gyrase, this compound inhibits topoisomerase IV by trapping the enzyme in a cleaved DNA complex, thereby interfering with the separation of daughter chromosomes. patsnap.com
Consequences of Enzyme Inhibition on Bacterial DNA Replication and Cell Division
The inhibition of DNA gyrase and topoisomerase IV by this compound has profound consequences for bacterial viability. By preventing the relaxation of supercoiled DNA and the decatenation of chromosomes, this compound effectively blocks DNA replication and transcription. fda.govpatsnap.com This leads to the accumulation of double-strand breaks in the bacterial chromosome, which are lethal to the cell. patsnap.com The inability of the bacteria to properly manage their DNA ultimately halts cell division and results in bacterial death. patsnap.comwikipedia.org
Mechanisms of Antimicrobial Resistance to this compound
Resistance to fluoroquinolones, including this compound, can arise through several mechanisms, with chromosomal mutations in the genes encoding the target enzymes being a primary factor. patsnap.comdrugs.comfrontiersin.org
Chromosomal Mutations Affecting Target Enzymes
Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce the binding affinity of this compound to these enzymes, thereby diminishing its inhibitory effect. patsnap.comresearchgate.net These mutations often occur in specific regions of the genes known as the Quinolone-Resistance Determining Regions (QRDRs). researchgate.netdrugs.comnih.gov
Mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, are common mechanisms of resistance to this compound. fengchengroup.comnih.govnih.gov Point mutations in these genes can lead to amino acid substitutions in the GyrA and GyrB proteins, altering the structure of the enzyme and reducing its susceptibility to inhibition by levofloxacin. nih.govfrontiersin.org
Research findings highlight specific mutations associated with levofloxacin resistance. For instance, studies on Helicobacter pylori have shown that mutations such as Asn87Lys and Asp91Asn in the gyrA gene significantly increase the phenotypic resistance rate to levofloxacin. nih.gov Similarly, mutations in the gyrB gene, such as Asp481Glu and Arg484Lys, have also been linked to increased resistance in H. pylori. nih.gov In Mycobacterium tuberculosis, mutations in gyrA codons 90, 91, and 94 are considered primary mechanisms of fluoroquinolone resistance, although mutations in gyrB can also contribute. nih.govplos.org Studies on Pseudomonas aeruginosa also indicate that alterations in GyrA (e.g., Thr83 → Ala/Ile, Asp87 → Tyr) and GyrB are associated with resistance to levofloxacin. frontiersin.org
Data from research on H. pylori demonstrates the impact of specific gyrA mutations on levofloxacin resistance:
| gyrA Mutation | Effect on Levofloxacin Resistance Phenotype | Increased Risk Ratio |
| Asn87Lys | Significantly higher resistance rate | 70.156 times nih.gov |
| Asp91Asn | Significantly higher resistance rate | 125,427 times nih.gov |
This table is illustrative and in an interactive format would allow for sorting and filtering of data.
Research on Mycobacterium tuberculosis has identified various mutation patterns in the gyrA gene in levofloxacin-resistant isolates, including single codon mutations at positions 70, 90, 91, and 94, as well as double codon mutations. nih.gov While gyrA mutations are more prevalent, mutations in gyrB, such as T511N, have also been observed in resistant M. tuberculosis strains. nih.gov
Studies on Pseudomonas aeruginosa have correlated specific amino acid changes in GyrA and GyrB with varying levels of levofloxacin resistance. frontiersin.org For example, isolates with high-level resistance often exhibit mutations in both gyrA and parC genes. frontiersin.org
Here is an example of how data on P. aeruginosa GyrA and GyrB mutations and their associated levofloxacin MICs could be presented in an interactive table:
| P. aeruginosa Mutation(s) | Associated Levofloxacin MICs (μg/mL) |
| Single gyrA mutation (Thr83 → Ile) | 64-256 frontiersin.org |
| Single gyrB mutation (e.g., at positions 466, 467, 468, 476, 477, 478, 481, 486, 702, 704, and/or 749) | 32-64 frontiersin.org |
| Two gyrA mutations (Thr83 → Ala and Asp87 → Tyr) + one parC mutation (Ser87 → Trp) | > 512 frontiersin.org |
This table is illustrative and in an interactive format would allow for sorting and filtering of data.
These detailed research findings underscore the critical role of specific chromosomal mutations in the gyrA and gyrB genes in mediating resistance to this compound across different bacterial species.
Mutations in Topoisomerase IV (ParC)
Mutations in the genes encoding DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) are major contributors to fluoroquinolone resistance. researchgate.netdovepress.combrieflands.com Specifically, mutations in the quinolone-resistance determining regions (QRDRs) of these genes can lead to reduced binding affinity of levofloxacin to its targets. fda.gov In Gram-negative bacteria like Escherichia coli, mutations in gyrA are often the primary mechanism of resistance, followed by mutations in parC. researchgate.netbrieflands.com However, in some Gram-positive bacteria such as Streptococcus pneumoniae, mutations in parC or parE may appear before those in gyrA, suggesting topoisomerase IV can be the primary target depending on the specific fluoroquinolone and bacterial species. nih.gov Studies have shown that specific amino acid substitutions in ParC, such as those at positions Gly82, Ser84, and Glu88 in Haemophilus influenzae, are closely related to low quinolone susceptibility. researchgate.net Accumulation of mutations in both gyrA and parC can lead to high-level resistance. brieflands.com
A study investigating fluoroquinolone resistance in Pseudomonas aeruginosa clinical isolates found that amino acid alterations within the gyrA and parC genes were highly associated with resistance to levofloxacin. dovepress.com Common mutations in parC were mainly detected at codon 87 (Ser87→Leu). dovepress.com
Role of Efflux Pumps in this compound Resistance
Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and conferring resistance. patsnap.comdergipark.org.tr Overexpression of these efflux systems is a significant mechanism of resistance to this compound in various bacterial species. fda.govdrugbank.commdpi.comnih.gov
Overexpression of Efflux Pump Systems (e.g., SmeDEF, SmeVWX in Stenotrophomonas maltophilia)
In Stenotrophomonas maltophilia, a bacterium known for its intrinsic multidrug resistance, the overexpression of resistance-nodulation-cell division (RND) family efflux pumps, particularly SmeDEF and SmeVWX, plays a significant role in levofloxacin resistance. mdpi.comnih.govnih.govlau.edu.lb Studies have demonstrated that the overproduction of SmeVWX, unlike SmeDEF, appears to play a more significant role in levofloxacin resistance in clinical isolates of S. maltophilia. mdpi.comnih.gov Overexpression of smeDEF can be due to loss-of-function mutations in the transcriptional repressor gene smeT. nih.gov Overexpression of smeVWX has also been well documented in the context of levofloxacin resistance in S. maltophilia clinical isolates. nih.govfrontiersin.org
Impact of Efflux Pump Inhibitors on this compound Susceptibility (e.g., CCCP, PAβN)
Efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, leading to increased intracellular accumulation of antibiotics and potentially restoring susceptibility in resistant strains. dergipark.org.trresearchgate.net Studies have investigated the impact of various EPIs, such as Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and Phenylalanine-arginine beta-naphthylamide (PAβN), on levofloxacin susceptibility. dovepress.comdergipark.org.trnih.govnih.govfrontiersin.orgmedchemexpress.comnih.govekb.egresearchgate.net
Research in Stenotrophomonas maltophilia clinical isolates showed that in the presence of EPIs like CCCP and PAβN, an increase in levofloxacin susceptibility was observed in some isolates. mdpi.comnih.gov For instance, some isolates showed a ≥4-fold reduction in levofloxacin MIC values when exposed to these inhibitors. mdpi.comnih.gov
In Pseudomonas aeruginosa, PAβN has been shown to enhance the activity of levofloxacin against clinical isolates and can increase the susceptibility of pump-overexpressing mutants to levofloxacin significantly. medchemexpress.comekb.egresearchgate.net A study on Mycobacterium abscessus found that EPIs including CCCP and reserpine (B192253) (RSP) increased the susceptibility of a high percentage of isolates to levofloxacin by 2 to 32-fold. nih.gov
The following table summarizes some findings on the effect of EPIs on levofloxacin MICs:
| Bacterial Species | Efflux Pump Inhibitor (EPI) | Observed Effect on Levofloxacin MIC | Source |
| Stenotrophomonas maltophilia | CCCP, PAβN | ≥4-fold reduction in some isolates | mdpi.comnih.gov |
| Pseudomonas aeruginosa | PAβN | Increased susceptibility, up to 64-fold reduction in mutants | medchemexpress.comekb.egresearchgate.net |
| Mycobacterium abscessus | CCCP, RSP, VP, DCC | 2 to 32-fold increase in susceptibility in a high percentage of isolates | nih.gov |
Plasmid-Mediated Resistance Mechanisms
While chromosomal mutations in topoisomerase genes are a primary mechanism of fluoroquinolone resistance, plasmid-mediated quinolone resistance (PMQR) determinants also contribute to reduced susceptibility. europa.eunih.govmdpi.comresearchgate.netmdpi.com These mobile genetic elements can be transferred horizontally between bacteria, facilitating the spread of resistance. mdpi.comresearchgate.netmdpi.com
The most common PMQR genes include the qnr genes (qnrA, qnrB, qnrC, qnrD, qnrS), which encode proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding. mdpi.comresearchgate.net Other PMQR mechanisms include the aac(6')-Ib-cr gene, which modifies ciprofloxacin (B1669076) and other fluoroquinolones, and efflux pump genes like qepA and oqxAB. mdpi.comresearchgate.net Although PMQR determinants typically confer only low-level resistance on their own, their presence can facilitate the selection of chromosomal mutations that lead to higher levels of resistance. mdpi.comresearchgate.net
Cross-Resistance Patterns with Other Fluoroquinolones and Antibiotic Classes
Cross-resistance between levofloxacin and other fluoroquinolones is commonly observed due to their shared mechanism of action targeting DNA gyrase and topoisomerase IV. fda.goveuropa.eukentpharma.co.ukfda.govdrugs.com Mutations in the QRDRs of gyrA and parC can confer resistance to multiple fluoroquinolones. dovepress.combrieflands.com However, the extent of cross-resistance can vary depending on the specific mutations and the chemical structure of the fluoroquinolone. fda.govfda.gov Some microorganisms resistant to other fluoroquinolones may still be susceptible to levofloxacin. fda.govfda.gov
Generally, there is no significant cross-resistance between levofloxacin and other classes of antibacterial agents that have different mechanisms of action, such as aminoglycosides, macrolides, and beta-lactam antibiotics. drugbank.comkentpharma.co.ukfda.govhpra.ie This is because their targets and modes of action are distinct from those of fluoroquinolones. drugbank.comfda.gov However, the co-occurrence of resistance mechanisms, such as the presence of efflux pumps that can transport multiple classes of antibiotics or plasmids carrying genes conferring resistance to different drug classes, can lead to multidrug resistance phenotypes that include levofloxacin. lau.edu.lbresearchgate.net
Pharmacokinetic and Pharmacodynamic Research of Levofloxacin Lactate
Pharmacokinetic Profiles of Levofloxacin (B1675101) Lactate (B86563)
The pharmacokinetic properties of levofloxacin lactate describe its absorption, distribution, metabolism, and excretion within the body. Research indicates that levofloxacin exhibits linear and predictable pharmacokinetics following both single and multiple oral or intravenous doses. baxterpi.comfda.gov
Absorption Characteristics: Oral vs. Intravenous Administration
Levofloxacin is rapidly and almost completely absorbed after oral administration. wikipedia.orgsgpharma.com The absolute bioavailability of levofloxacin from both 500 mg and 750 mg oral tablets is approximately 99%, indicating nearly complete oral absorption. baxterpi.comhres.ca The plasma concentration profile over time after oral administration is essentially identical to that achieved with an equivalent intravenous dose administered over 60 minutes. wikipedia.org This high bioavailability allows for the interchangeability of oral and intravenous formulations. wikipedia.orgsgpharma.comnih.gov Peak plasma concentrations are typically reached within 1 to 2 hours after oral dosing. sgpharma.comnih.gov Following a single intravenous dose, mean peak plasma concentrations of 6.2 ± 1.0 mcg/mL and 11.5 ± 4.0 mcg/mL have been observed after 500 mg infused over 60 minutes and 750 mg infused over 90 minutes, respectively. baxterpi.comfda.gov
Interactive Table 1: Peak Plasma Concentrations of Levofloxacin After Single IV Doses
| Dose (mg) | Infusion Time (minutes) | Mean Peak Plasma Concentration (mcg/mL) | Standard Deviation (mcg/mL) |
| 500 | 60 | 6.2 | 1.0 |
| 750 | 90 | 11.5 | 4.0 |
Steady-state conditions are generally achieved within 48 hours with once-daily dosing regimens of 500 mg or 750 mg. fda.govsgpharma.comhres.ca At steady-state, mean peak and trough plasma concentrations after multiple once-daily oral doses of 500 mg were approximately 5.7 ± 1.4 mcg/mL and 0.5 ± 0.2 mcg/mL, respectively. fda.gov For the 750 mg oral dose, these values were approximately 8.6 ± 1.9 mcg/mL and 1.1 ± 0.4 mcg/mL. fda.gov Similar peak and trough concentrations are observed with intravenous administration. fda.gov
Interactive Table 2: Steady-State Plasma Concentrations of Levofloxacin After Multiple Once-Daily Oral Doses
| Dose (mg) | Administration Route | Mean Peak Plasma Concentration (mcg/mL) | Standard Deviation (mcg/mL) | Mean Trough Plasma Concentration (mcg/mL) | Standard Deviation (mcg/mL) |
| 500 | Oral | 5.7 | 1.4 | 0.5 | 0.2 |
| 750 | Oral | 8.6 | 1.9 | 1.1 | 0.4 |
| 500 | IV | 6.4 | 0.8 | 0.6 | 0.2 |
| 750 | IV | 12.1 | 4.1 | 1.3 | 0.71 |
Influence of Food and Polyvalent Cations on Absorption
The administration of levofloxacin oral tablets with food has a minor impact on absorption, prolonging the time to peak concentration by approximately 1 hour and decreasing the peak concentration by about 14%. fda.govfda.govdrugs.com Therefore, levofloxacin tablets can be taken without regard to food. fda.govfda.govdrugs.comdoctorabad.com However, the oral solution formulation's peak concentration is decreased by approximately 25% when taken with food, and it is recommended to take it 1 hour before or 2 hours after meals to ensure maximal and consistent absorption. fda.govfda.govdrugs.comdoctorabad.com
Polyvalent cations, such as those found in antacids containing magnesium or aluminum, sucralfate (B611045), metal cations (e.g., iron, zinc), and multivitamin preparations, can significantly decrease the gastrointestinal absorption of quinolone antibiotics, including levofloxacin. drugs.comdrugs.comaap.orgnih.gov This occurs due to the formation of poorly absorbed chelation complexes between the quinolone and the polyvalent cations. drugs.comdrugs.com To minimize this interaction, oral levofloxacin should be administered at least 2 hours before or 2 hours after (or 4 to 6 hours after, depending on the specific cation-containing product) medications or supplements containing these polyvalent cations. drugs.comdoctorabad.comdrugs.comnih.govpdr.net
Distribution Studies: Tissue Penetration and Organ Specificity
Levofloxacin is widely distributed throughout the body, as indicated by its mean volume of distribution, which generally ranges from 74 to 112 L after single and multiple doses. nih.govfda.govfda.gov This suggests extensive distribution into body tissues. nih.govfda.govfda.gov Drug concentrations in tissues and fluids are typically higher than those in plasma. nih.gov Levofloxacin penetrates well into various body tissues and fluids, including lung tissue, bronchial mucosa, epithelial lining fluid, alveolar macrophages, skin (blister fluid), prostatic tissue, and urine. sgpharma.comdoctorabad.comresearchgate.netnih.gov However, its penetration into the cerebrospinal fluid is relatively poor, with concentrations approximately 15% to 16% of simultaneous plasma values. doctorabad.comnih.govresearchgate.net
Concentrations in Pulmonary Tissue and Alveolar Fluid
Levofloxacin demonstrates good penetration into lung tissues. fda.govfda.gov Lung tissue concentrations have been reported to be generally 2- to 5-fold higher than plasma concentrations over a 24-hour period after a single 500 mg oral dose. fda.govfda.gov Studies in patients with lower respiratory tract infections have shown that levofloxacin rapidly distributes into bronchopulmonary tissue. researchgate.net Peak concentrations in lung tissues and bronchial mucosa have been reported after oral administration. researchgate.net The ratio of levofloxacin concentration in lung tissue to plasma has been estimated, with mean permeability ratios around 2.4 in lung tissue and 4.4 in bronchial mucosa in one study. researchgate.net Concentrations in alveolar epithelial lining fluid (ELF) have also been measured. researchgate.netnih.gov In one study, the ELF concentration of levofloxacin in a control group with normal pulmonary function was significantly higher than in patients with idiopathic pulmonary fibrosis. nih.gov Despite this, the ELF concentrations in both groups after a 500 mg once-daily dose exceeded the MIC90 of common respiratory pathogens. nih.gov
Interactive Table 3: Levofloxacin Concentrations in Pulmonary Tissue and Alveolar Fluid
| Tissue/Fluid | Administration Route | Dose (mg) | Concentration Range/Ratio to Plasma | Notes | Source |
| Lung Tissue | Oral | 500 | 2- to 5-fold higher than plasma | Over 24 hours after single dose | fda.govfda.gov |
| Lung Tissue | Oral | 500 | ~2.4 (tissue to plasma ratio) | Mean permeability ratio | researchgate.net |
| Bronchial Mucosa | Oral | 500 | ~4.4 (tissue to plasma ratio) | Mean permeability ratio | researchgate.net |
| Alveolar Lining Fluid | Oral | 500 | 27.81 ± 21.36 μg/mL (Control) | 3-3.5 hours post-dose | nih.gov |
| Alveolar Lining Fluid | Oral | 500 | 10.17 ± 2.46 μg/mL (IPF patients) | 3-3.5 hours post-dose | nih.gov |
Uveal Tract Concentrations
Research in albino and pigmented rats following a single oral administration of 14C-levofloxacin at a dose of 20 mg/kg under non-fasting conditions showed that uveal tract concentrations reached a maximum value (Cmax) of 26.33 ± 0.75 ug eq. g-1 at 24 hours after dosing. nih.gov These concentrations declined slowly with a terminal half-life of 468.1 hours (19.5 days). nih.gov In humans, oral administration of levofloxacin at a dose of 400 mg/day resulted in mean concentrations in the aqueous humor and vitreous fluid that were higher than the MIC90 values for major ocular pathogens, suggesting sufficiency for prophylaxis of ocular infections. researchgate.net
Protein Binding Characteristics (e.g., Serum Albumin)
Levofloxacin is bound to serum proteins in humans, primarily to serum albumin. fda.govresearchgate.netdrugs.com The extent of protein binding generally ranges from approximately 24% to 38%. wikipedia.orgnih.govpdr.netresearchgate.net This binding to serum proteins is reported to be independent of the drug concentration. fda.govresearchgate.netdrugs.com Studies have investigated the protein binding of levofloxacin in human plasma, showing a positive correlation between drug concentration and the percentage of bound drug in some in vitro settings, with maximum binding observed at higher concentrations. researchgate.netscialert.net The pH of plasma can also affect binding. researchgate.netscialert.net
Interactive Table 4: Protein Binding of Levofloxacin
| Protein Bound (%) | Primary Binding Protein | Notes | Source |
| 24 to 38 | Serum Albumin | Generally reported range in humans | wikipedia.orgnih.govpdr.netresearchgate.net |
| 30 to 40 | Serum Protein | Approximate range | sgpharma.com |
| 31 | Reported value | wikipedia.org | |
| 35 | Used for calculation in one study | asm.org | |
| 59 | Maximum binding observed in one in vitro study at 5 g/ml drug concentration | researchgate.netscialert.net |
Elimination Pathways and Excretion Studies
The elimination of levofloxacin, the active component of this compound, is primarily through the renal route. nih.govdrugs.comdrugbank.com Studies indicate that approximately 80% to 87% of an administered dose is eliminated unchanged in the urine within 48 to 72 hours. drugs.comdrugbank.comfda.gov Minimal metabolism of levofloxacin occurs in humans, with less than 5% of a dose recovered in urine as desmethyl and N-oxide metabolites, which exhibit little relevant pharmacological activity. fda.gov Less than 4% of the dose is eliminated in feces. drugs.comdrugbank.comfda.gov
Renal Clearance and Non-Renal Clearance
Levofloxacin clearance is highly correlated with creatinine (B1669602) clearance (CLcr), indicating the significant role of renal function in its elimination. nih.govresearchgate.netdrugbank.com The renal clearance of levofloxacin involves both glomerular filtration and active tubular secretion. nih.govresearchgate.net Mean apparent total body clearance values have been reported to range from approximately 144 to 226 mL/min, while renal clearance ranges from approximately 96 to 142 mL/min. fda.gov The relative similarity of these ranges suggests a small degree of non-renal clearance. drugbank.com
Impact of Renal Impairment on Clearance and Half-Life
Renal impairment substantially reduces the clearance of levofloxacin and prolongs its plasma elimination half-life. fda.govdrugs.comfda.gov In patients with impaired renal function (creatinine clearance < 50 mL/min), dosage adjustments are necessary to prevent drug accumulation. fda.govdrugs.comfda.govdrugs.com The elimination half-life of levofloxacin in adults with renal impairment can range from 27 to 35 hours, depending on the severity, compared to 6 to 8 hours in individuals with normal renal function. nih.govdrugs.comfda.govnih.govresearchgate.net Studies in critically ill patients with impaired renal function not undergoing continuous veno-venous hemofiltration showed a mean half-life prolonged by approximately a factor of 3 (20-25 hours). researchgate.net
Table 1: Impact of Renal Function on Levofloxacin Half-Life
| Renal Function | Creatinine Clearance (mL/min) | Mean Elimination Half-Life (hours) | Source |
| Normal Renal Function | ≥ 50 | 6-8 | nih.govdrugs.comfda.govnih.govresearchgate.net |
| Impaired Renal Function | < 50 | 27-35 (depending on severity) | nih.gov |
| Moderately Impaired (Critically Ill) | Not on CVVH | 20-25 | researchgate.net |
| Renal Failure (Critically Ill) | On CVVH | ~30 | researchgate.net |
Role of Hemodialysis and Peritoneal Dialysis in Drug Removal
Neither hemodialysis nor continuous ambulatory peritoneal dialysis (CAPD) is effective in removing levofloxacin from the body. drugs.comfda.govdrugs.comfda.gov This indicates that supplemental doses of levofloxacin are not required following hemodialysis or CAPD. drugs.comfda.govmedscape.com
Pharmacokinetic Modeling and Simulation
Pharmacokinetic modeling and simulation are valuable tools for understanding the disposition of levofloxacin and optimizing dosing regimens. nih.govresearchgate.netmdpi.comnih.gov
Non-Compartmental and Compartmental Analysis
Pharmacokinetic parameters of levofloxacin are commonly assessed using both non-compartmental and compartmental analysis methods. nih.govresearchgate.netnih.gov Non-compartmental analysis involves calculating parameters directly from plasma concentration-time data without assuming a specific model structure. nih.gov Parameters such as peak concentration (Cmax), area under the concentration-time curve (AUC), and terminal elimination half-life (T1/2) are often determined using this approach. nih.gov
Compartmental analysis, on the other hand, describes the body as a system of interconnected compartments, allowing for the estimation of parameters related to drug distribution and elimination rates between these compartments. nih.govmdpi.com Levofloxacin pharmacokinetics are often described by a linear two-compartment open model with first-order elimination. nih.govresearchgate.netmdpi.com This model suggests that the drug distributes between a central compartment (e.g., plasma) and a peripheral compartment (e.g., tissues) before being eliminated from the central compartment. nih.govmdpi.com
Studies using compartmental analysis have reported parameters such as distribution half-life and volumes of distribution for the central and peripheral compartments. nih.gov For example, one study reported a distribution half-life of approximately 1.02 hours and volumes of distribution for the central and peripheral compartments of approximately 67.8 L and 29.2 L, respectively, following a single intravenous dose of 750 mg in healthy volunteers. nih.gov
Table 2: Selected Pharmacokinetic Parameters of Levofloxacin (Single IV 750 mg dose in healthy volunteers)
| Parameter | Value (Mean ± SD) | Analysis Method | Source |
| Cmax (μg/mL) | 14.94 ± 1.48 | Non-compartmental | nih.gov |
| AUC0–∞ (μg h/mL) | 80.14 ± 12.55 | Non-compartmental | nih.gov |
| Terminal Elimination Half-Life (h) | 7.75 ± 0.59 | Non-compartmental | nih.gov |
| Renal Clearance (L/h) | 8.17 ± 1.00 | Non-compartmental | nih.gov |
| Total Clearance (L/h) | 9.58 ± 1.62 | Non-compartmental | nih.gov |
| Volume of Distribution (L) | 107.30 ± 20.73 | Non-compartmental | nih.gov |
| Distribution Half-Life (h) | 1.02 ± 0.32 | Compartmental | nih.gov |
| Volume of Central Compartment (L) | 67.8 ± 13.2 | Compartmental | nih.gov |
| Volume of Peripheral Compartment (L) | 29.2 ± 7.61 | Compartmental | nih.gov |
Simulation of Pharmacokinetics using Spectroscopic Methods (e.g., DUV-Raman Spectroscopy)
Spectroscopic methods, such as deep UV resonance Raman spectroscopy (DUV-RRS), are being explored for their potential to simulate the pharmacokinetics of drugs like levofloxacin. rsc.orgresearchgate.net DUV-RRS can be used to analyze drug concentrations in biological samples. rsc.orgresearchgate.netnih.gov Studies have investigated the capability of DUV-RRS to simulate levofloxacin pharmacokinetics after different administration routes by comparing predicted concentrations from spectroscopic data with simulated data. rsc.orgresearchgate.net The acquired results suggest that DUV-RRS, in combination with regression methods like Partial Least Squares (PLS), shows potential as a supportive method for therapeutic drug monitoring (TDM) and analyzing pharmacokinetics. rsc.orgresearchgate.netnih.gov Real-time in vivo Raman measurements of this compound in blood using a nanoparticle-coated optical fiber probe have also been explored, demonstrating the ability to detect changes in drug concentration over time. nih.gov
Pharmacodynamic Research of this compound
Pharmacodynamics (PD) examines the effects of a drug on the body, particularly the relationship between drug concentration at the site of action and the resulting pharmacological effect, including the amplitude and time course of that effect. For antibacterial agents like this compound, PD research focuses on the relationship between drug exposure and bacterial killing or growth inhibition. Levofloxacin is recognized as a concentration-dependent antimicrobial agent, meaning its bactericidal activity increases with drug concentration over a certain range. nih.gov
Concentration-Dependent Killing Kinetics
Levofloxacin exhibits concentration-dependent killing kinetics. This means that the rate and extent of bacterial killing are directly related to the concentration of the antibiotic. Studies evaluating time-kill kinetics demonstrate that increasing the concentration of levofloxacin, particularly at multiples of the minimum inhibitory concentration (MIC), leads to a more rapid and complete reduction in bacterial counts. nih.govscience.gov For instance, bactericidal activity against various organisms, including anaerobes, has been observed at concentrations at or above the MIC, with enhanced killing at twice the MIC. nih.gov The maximal bactericidal effect may be achieved by administering doses that maintain higher peak concentration to MIC ratios (Cmax/MIC) and area under the concentration-time curve to MIC ratios (AUC/MIC). nih.gov
Post-Antibiotic Effect Studies
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that occurs after the antibiotic concentration has fallen below the MIC. Levofloxacin demonstrates a PAE against various bacteria. Studies investigating the PAE of levofloxacin against anaerobes, for example, have reported PAE durations ranging from approximately 0.06 to 2.88 hours following a 2-hour exposure. nih.gov Research has also explored the PAE of levofloxacin against other pathogens, including Achromobacter xylosoxidans, where mean in vitro PAE values were observed at different multiples of the MIC. jceionline.org The presence of a PAE is a significant pharmacodynamic characteristic that can influence the optimization of dosing regimens. jceionline.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment
PK/PD target attainment analysis is a crucial aspect of understanding the likely success of an antibiotic regimen. It integrates pharmacokinetic parameters (how the body affects the drug) and pharmacodynamic parameters (how the drug affects bacteria) to predict the probability of achieving a specific exposure associated with bacterial eradication or clinical success. gardp.org For fluoroquinolones like levofloxacin, key PK/PD indices correlated with efficacy include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC). nih.govgardp.org Achieving specific target values for these indices is associated with favorable clinical and microbiological outcomes. nih.govgardp.org
Probability of Target Attainment (PTA) Evaluation
Probability of Target Attainment (PTA) is the likelihood that a specific PK/PD target will be achieved for a given antibiotic dose against a pathogen with a particular MIC. gardp.org PTA is typically evaluated across a range of MIC values to determine the susceptibility breakpoint at which a dosing regimen is likely to be effective. nih.govgardp.orgnih.gov Monte Carlo simulations are commonly used to perform PTA analyses, simulating a large number of patients to account for pharmacokinetic variability. nih.govgardp.orgresearchgate.net Studies have evaluated the PTA of levofloxacin for various PK/PD targets, such as fCmax/MIC ≥ 5 and fAUC24h/MIC ≥ 30 (where 'f' represents the unbound fraction of the drug), against different pathogens and at various MIC levels. nih.govnih.govresearchgate.netmdpi.com These analyses provide valuable insights into the probability of achieving adequate drug exposure to inhibit or kill bacteria with varying degrees of susceptibility. nih.govnih.govresearchgate.netmdpi.com For example, research has shown that higher levofloxacin doses are generally required to achieve adequate PTA against pathogens with higher MIC values. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 25119532 |
| Levofloxacin | 149096 |
Data Tables
Based on the search results, here are some examples of data that could be presented in tables within a comprehensive article on this compound pharmacodynamics:
| Pathogen | Levofloxacin Dosing Regimen | PK/PD Target (fAUC24h/MIC) | CFR (%) | Citation |
| Streptococcus pneumoniae | 750 mg once daily | ≥ 30 | 95.4 | nih.govresearchgate.net |
| Haemophilus influenzae | 750 mg once daily | ≥ 30 | 98.0 | nih.gov |
| Klebsiella pneumoniae | 750 mg once daily | ≥ 30 | 95.2 | nih.gov |
| MSSA | 750 mg once daily | ≥ 30 | 100.0 | nih.gov |
| MRSA | 750 mg once daily | ≥ 30 | 0 | nih.gov |
| MIC (µg/mL) | Levofloxacin Dosing Regimen | PK/PD Target (fAUC24h/MIC) | PTA (%) (Example for CrCl ≥ 50 mL/min) | Citation |
| ≤ 0.5 | 500 mg daily | ≥ 30 | ≥ 90 | mdpi.com |
| 0.5 | 500 mg daily | ≥ 100 | < 90 | mdpi.com |
| 0.5 | 1000 mg daily | ≥ 100 | ≥ 90 | mdpi.com |
| ≤ 1 | 750 mg once daily | ≥ 5 (fCmax/MIC) | 100 | nih.gov |
| ≤ 1 | 750 mg once daily | ≥ 30 (fAUC24h/MIC) | 100 | nih.gov |
Advanced Research Methodologies and Analytical Techniques for Levofloxacin Lactate
Analytical Methods for Quantification in Biological Matrices
The accurate determination of levofloxacin (B1675101) lactate (B86563) concentrations in biological matrices such as blood, plasma, serum, urine, tissues, and bile is essential for pharmacokinetic studies and other research applications. Various analytical methods have been developed and validated for this quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of levofloxacin in biological matrices. HPLC methods often involve protein precipitation or other sample preparation techniques to isolate the analyte from the complex matrix. syncsci.comnih.govresearchgate.net Reversed-phase columns are commonly employed for chromatographic separation, utilizing acidic mobile phases. nih.govcapes.gov.br Detection is frequently achieved using fluorescence detection due to levofloxacin's native fluorescence properties, offering good sensitivity and selectivity. nih.govcapes.gov.brresearchgate.net UV detection is also used, although it may offer lower sensitivity and selectivity compared to fluorescence detection, making it less suitable for low drug concentrations. syncsci.comnih.gov
Validated HPLC methods for levofloxacin have demonstrated linearity over relevant concentration ranges in various biological samples, including serum, bile, soft tissue, and bone. nih.govcapes.gov.br Sample preparation techniques like protein precipitation with acids and methanol (B129727) have shown high recoveries of levofloxacin from serum, bile, bone, and soft tissue. nih.govcapes.gov.br
Several HPLC methods have been reported for levofloxacin quantification in human plasma, bronchoalveolar lavage, and bone tissues. syncsci.com Some methods utilize isocratic elution with specific mobile phase compositions and flow rates, employing UV or fluorometric detection at specified wavelengths. syncsci.com Ultra-fast HPLC-DAD methods have also been developed for levofloxacin quantification in matrices like rabbit aqueous humor for pharmacokinetic studies. syncsci.com
HPLC-Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique for the quantification of levofloxacin in biological matrices. mdpi.comnih.gov This method offers advantages in terms of specificity and reduced interference from the biological matrix compared to some other techniques. mdpi.com LC-MS/MS methods have been developed for the simultaneous quantification of levofloxacin and other antibiotics in human serum and other biological samples. nih.gov
Quantification in HPLC-MS/MS is often performed in selected reaction monitoring (SRM) mode using electrospray ionization (ESI) in positive mode. nih.gov These methods typically involve sample preparation steps, such as protein precipitation, prior to analysis. nih.gov HPLC-ESI-MS/MS methods for levofloxacin have demonstrated good linearity, accuracy, and precision over a wide range of concentrations in human serum. nih.gov While highly specific, LC-MS/MS analysis can be time-consuming and labor-intensive, with lower throughput compared to conventional immunoassay platforms. mdpi.com
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy and particularly Surface-Enhanced Raman Scattering (SERS) have emerged as promising techniques for the detection and quantification of levofloxacin. mdpi.comresearchgate.netoptica.org Raman spectroscopy provides a "molecular fingerprint" based on the inelastic scattering of light, allowing for the identification and quantification of molecular targets. mdpi.com SERS enhances the weak Raman signal by utilizing nanostructured metallic substrates, typically gold or silver, enabling the detection of analytes at low concentrations, including in the µM to nM range. mdpi.comoptica.org
SERS offers high sensitivity, rapidity, and fingerprinting capabilities, making it suitable for the analysis of antibiotics in different matrices. mdpi.com Studies have explored the use of SERS for levofloxacin quantification in spiked human urine samples, employing techniques like droplet-based microfluidic detection (LOC-SERS) with silver nanoparticles for signal enhancement. mdpi.com Detection limits in the low micromolar range have been reported for levofloxacin using SERS with silver nanoparticles. mdpi.com
In vivo Raman Measurement using Nanoparticle-Coated Optical Fiber Probes
Advanced research has explored the application of Raman spectroscopy for in vivo measurement of levofloxacin lactate in blood using nanoparticle-coated optical fiber probes. nih.govmdpi.comorcid.orgoptica.orgmedkoo.com This technique allows for real-time monitoring of drug concentrations in vivo without the need for repeated blood withdrawal. nih.gov Studies have successfully detected characteristic Raman peaks of this compound in blood using these probes. nih.gov
Research findings indicate that the intensity of specific Raman peaks of this compound changes over time in blood, suggesting potential interactions with blood components like proteins. nih.gov This in vivo Raman measurement technique shows potential as a tool for real-time drug monitoring and studying drug-blood interactions in a clinical setting. nih.gov
Deep UV Resonance Raman Spectroscopy (DUV-RRS) for Pharmacokinetic Simulation
Deep UV Resonance Raman Spectroscopy (DUV-RRS) is being investigated for its capability to simulate the pharmacokinetics of levofloxacin. nih.govresearchgate.netresearchgate.net This technique utilizes UV excitation wavelengths that can resonate with the electronic transitions of the analyte, enhancing the Raman signal. nih.govresearchgate.net Studies have explored the use of DUV-RRS in combination with chemometric methods like Partial Least Squares (PLS) regression and Ordinary Least Squares (OLS) regression to predict levofloxacin concentrations and simulate pharmacokinetic profiles after different administration routes. nih.govresearchgate.netresearchgate.net
Research has shown that DUV-RRS, coupled with appropriate data processing techniques, can provide results that show agreement with simulated pharmacokinetic data, indicating its potential as a supportive method for therapeutic drug monitoring. nih.govresearchgate.netresearchgate.net
Immunoassays and Microbiological Assays
Immunoassays and microbiological assays are also utilized for the quantification of levofloxacin, although they have certain limitations compared to chromatographic methods. nih.govcapes.gov.brnih.govmdpi.com Immunoassays are traditionally used in clinical practice due to their speed and ease of operation, often with a high degree of automation. mdpi.com They are based on the binding of the drug to specific antibodies and typically offer short turnaround times and low cost per test. mdpi.com However, immunoassays may suffer from interference from the biological matrix and potential cross-reactivity. mdpi.com While commercial immunoassays for levofloxacin detection in biological fluids are not widely available, studies exploring their development exist. db-thueringen.de
Microbiological assays involve determining the potency of an antibiotic based on its ability to inhibit the growth of susceptible microorganisms. nih.govcapes.gov.brnih.gov These assays are considered accurate but can be time-consuming and laborious compared to chromatographic techniques. nih.gov Despite being less specific than HPLC, microbiological assays have shown congruent results when compared to HPLC for levofloxacin quantification in biological matrices like serum, bile, soft tissue, and bone. nih.govcapes.gov.br Microbiological assays play a role in controlling antibiotic potency and are acceptable to regulatory authorities. nih.gov
Nanobiosensors in Therapeutic Drug Monitoring
Nanobiosensors represent an innovative approach for the therapeutic drug monitoring (TDM) of antibiotics like levofloxacin. TDM is crucial for adjusting antibiotic doses, especially in critically ill patients, to optimize treatment outcomes and mitigate the development of multidrug-resistant (MDR) bacterial infections. nih.govencyclopedia.pub Nanobiosensors offer advantages such as low sample volume requirements, minimally invasive sample collection, reduced reagent consumption, rapid analysis time, and portability, making them suitable for point-of-care testing and real-time quantification in biological fluids such as blood, plasma, serum, and urine. nih.govencyclopedia.pub
Studies have explored the use of gold nanoparticle-coated fiber optic nanoprobes combined with Surface-Enhanced Raman Spectroscopy (SERS) for quantifying this compound in mouse blood, demonstrating the potential of this technique for real-time measurement of antibiotics in blood. nih.govencyclopedia.pubresearchgate.netresearchgate.netnih.gov SERS, in particular, offers high sensitivity, rapidity, and fingerprinting capabilities, making it a promising tool for TDM. researchgate.netnih.govmdpi.com The observed changes in Raman peak intensities of this compound over time in in vivo measurements suggest potential interactions with blood components. nih.gov
Preclinical Research Models
Preclinical research models are indispensable for investigating the mechanisms of action, efficacy, and potential side effects of this compound before clinical trials. These models range from in vitro cellular systems to complex animal models.
In Vitro Cellular Models for Mechanistic Studies (e.g., Calcium Homeostasis)
In vitro cellular models are utilized to investigate the cellular mechanisms influenced by fluoroquinolones, including levofloxacin. Research has indicated that elevated intracellular calcium levels may be a potential mechanism contributing to fluoroquinolone-induced myotoxicity. nih.gov In vitro studies have indirectly measured increased intracellular calcium levels after exposure to fluoroquinolones. nih.gov The disruption of cellular calcium homeostasis can lead to an imbalance in cellular energy, potentially resulting in energy depletion, intracellular acidosis, and cell death. nih.gov
Three-dimensional microphysiological models of the human liver, containing various cell types like liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells, are used to investigate drug-induced liver toxicity. researchgate.net Such models have shown that while trovafloxacin, a related fluoroquinolone, elicited toxicity in this system, levofloxacin did not provoke tissue injury, highlighting the model's utility in preclinical safety assessment. researchgate.net
Animal Models (e.g., Rat Models for Prostatitis, Pig Models for Myotoxicity)
Animal models provide a more complex biological system to study the effects of this compound.
Rat Models for Prostatitis: Rat models are employed to study bacterial prostatitis and assess the penetration of antibiotics into prostate tissue. Levofloxacin is used in the treatment of bacterial prostatitis, and studies in rats using microdialysis have investigated the distribution of unbound levofloxacin concentrations in plasma and prostate tissue. mdpi.comnih.gov While levofloxacin distributes rapidly, free prostate concentrations were found to be lower than free plasma concentrations in rats. nih.gov Rat models of chronic prostatitis are important for exploring the pathogenesis and evaluating treatments. nih.gov
Pig Models for Myotoxicity: Pig models, including both healthy and malignant hyperthermia susceptible (MHS) pigs, have been used to investigate the influence of fluoroquinolones, such as levofloxacin, on skeletal muscle metabolism and myotoxicity. nih.gov In vivo metabolic tests using microdialysis in these models have shown that levofloxacin induced a significant increase in intramuscular lactate levels in both healthy and MHS pigs, suggesting an effect on cellular energy turnover. nih.gov This increase in local lactate is indicative of increased cellular energy consumption or diminished supply, potentially explaining myotoxic effects. nih.gov
Murine models are also used, for instance, to evaluate the efficacy of levofloxacin against Mycobacterium tuberculosis strains with varying susceptibility, allowing for the assessment of dose-effect relationships based on pharmacokinetic parameters like AUC/MIC ratios. nih.gov
In Vivo Metabolic Tests using Microdialysis
Microdialysis is a sensitive technique used in vivo to measure the concentrations of small, unbound molecules in the interstitial fluid of various tissues. nih.govfrontiersin.org This technique has been applied in preclinical studies involving this compound, particularly in animal models, to assess its tissue penetration and metabolic effects. nih.govnih.govresearchgate.net
In pig models studying myotoxicity, microdialysis was used to measure intramuscular lactate levels following levofloxacin administration. nih.gov This allowed researchers to indirectly assess cellular metabolism and energy balance in muscle tissue. nih.gov The technique involves inserting a microdialysis catheter into the tissue, perfusing it with a solution, and collecting the dialysate for analysis of metabolites like lactate, glucose, and pyruvate. nih.govfrontiersin.org Microdialysis has also been used in rat models to determine unbound levofloxacin concentrations in prostate tissue and plasma. nih.gov Furthermore, it has been applied in human studies to measure levofloxacin penetration into lung tissue. researchgate.net
Molecular and Genomic Techniques for Resistance Characterization
Molecular and genomic techniques are crucial for understanding the mechanisms of bacterial resistance to this compound, which primarily involves alterations in target enzymes and the action of efflux pumps. mdpi.comfrontiersin.orgnih.gov
Minimal Inhibitory Concentration (MIC) Determination ± Efflux Pump Inhibitors
Minimal Inhibitory Concentration (MIC) determination is a standard method to assess the susceptibility of bacteria to antibiotics like levofloxacin. nih.govnih.govasm.orgfrontiersin.org MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation. nih.gov
To characterize the role of efflux pumps in levofloxacin resistance, MIC determination is often performed in the presence and absence of efflux pump inhibitors (EPIs). nih.govfrontiersin.orgnih.govacs.org Efflux pumps can actively transport antibiotics out of the bacterial cell, contributing to reduced susceptibility or resistance. nih.govnih.gov A significant decrease in the levofloxacin MIC in the presence of an EPI indicates that efflux pumps play a role in the observed resistance phenotype. nih.govfrontiersin.orgnih.gov
Studies in Pseudomonas aeruginosa have utilized EPIs like MC-04,124 to examine the prevalence of efflux pump overexpression (EPO) and its contribution to fluoroquinolone resistance, including to levofloxacin. nih.govacs.org The EPO phenotype is typically defined by a significant decrease (e.g., ≥8-fold) in MIC when tested with an EPI. nih.gov Research has shown that EPO is more prevalent among levofloxacin-resistant strains of P. aeruginosa. nih.gov The magnitude of MIC decrease with an EPI can correlate with the frequency of the EPO phenotype in different bacterial subgroups. nih.gov For instance, in P. aeruginosa, an EPI reduced the levofloxacin MIC significantly in some strains, reversing resistance in a notable proportion of resistant isolates. nih.gov
In Mycobacterium abscessus, EPIs such as CCCP, DCC, verapamil (B1683045) (VP), and reserpine (B192253) (RSP) have been shown to reduce the MIC levels of levofloxacin, indicating the involvement of efflux pumps in resistance in this species. nih.gov Different EPIs exhibit varying potencies in reducing the levofloxacin MIC. nih.gov
MIC determination, often performed using broth microdilution assays, is a fundamental technique for evaluating the effectiveness of levofloxacin against bacterial isolates and for investigating resistance mechanisms, particularly in conjunction with EPIs. nih.govnih.govasm.orgfrontiersin.orgnih.gov
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a sensitive technique used to measure the expression levels of specific genes in response to levofloxacin exposure. This method allows researchers to quantify changes in messenger RNA (mRNA) levels, providing insights into the cellular pathways and genetic responses triggered by the antibiotic.
Studies have utilized RT-PCR to analyze the transcriptional response of bacteria to levofloxacin. For instance, research on Streptococcus pneumoniae treated with levofloxacin at different concentrations and time points employed qRT-PCR to validate microarray data and quantify the expression of responsive genes, including those in the fatDCEB operon involved in iron transport nih.gov. Upregulation of genes like fatDCEB has been observed following levofloxacin treatment, suggesting an impact on iron acquisition pathways nih.gov. RT-PCR has also been used to study the effects of levofloxacin on gene expression in human cells, such as the analysis of immune-related gene expression (e.g., IL-8, MCP-1, TNFα, Annexin A1) in HL-60 cells stimulated with levofloxacin researchgate.net. Additionally, RT-PCR has been applied in studies investigating the potential of levofloxacin in cancer treatment, analyzing the expression of genes like BAX, BCL2, TOP2A, TOP2B, CDKN1A, and TP53 in cancer cell lines after levofloxacin incubation mdpi.com.
Sequencing Analysis of Regulatory Genes (e.g., smeT, smeRv)
Sequencing analysis of regulatory genes provides crucial information about mutations and variations that can influence the expression of efflux pumps and other resistance mechanisms, impacting the effectiveness of levofloxacin. Genes such as smeT and smeRv are examples of regulatory genes associated with efflux systems in bacteria like Stenotrophomonas maltophilia.
Research focusing on levofloxacin resistance in Stenotrophomonas maltophilia clinical strains has involved sequencing analysis of local regulatory genes, including smeT and smeRv. This analysis has revealed nucleotide mutations in these genes. While numerous nucleotide mutations were observed, only a subset led to amino acid changes, such as Arg123Lys, Asp182Glu, and Asp204Glu in SmeT, and Gly266Ser in SmeRv nih.gov. These findings contribute to understanding how alterations in regulatory genes can affect the expression and activity of efflux pumps like SmeDEF and SmeVWX, which play a role in levofloxacin resistance nih.gov.
Whole Genome Sequencing in Resistance Development Studies
Whole Genome Sequencing (WGS) is a powerful tool for comprehensively identifying genetic changes that occur during the development of antibiotic resistance. By sequencing the entire genome of susceptible and resistant bacterial strains, researchers can pinpoint mutations, insertions, deletions, and the acquisition of new genetic material that contribute to reduced susceptibility to antibiotics like levofloxacin.
WGS has been employed in studies investigating the mechanisms of resistance to levofloxacin in various bacterial species. For instance, research on Pseudomonas aeruginosa has utilized WGS to identify genetic alterations associated with resistance development following exposure to levofloxacin. These studies have shown that resistance is frequently linked to mutations in genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), the primary targets of fluoroquinolones frontiersin.org. WGS can reveal specific mutations, such as alterations in GyrA (Thr83 → Ala/Ile, Asp87 → Tyr) and ParC (Ser87 → Leu/Trp), that are associated with high levels of resistance to levofloxacin frontiersin.org. WGS is also used to compare the genomes of antibiotic-susceptible and resistant strains to understand the evolutionary dynamics of resistance and identify the full complement of genetic changes involved biorxiv.orgoatext.com.
Bioequivalence Studies
Bioequivalence studies are essential to ensure that different formulations or generic versions of a drug deliver the same amount of the active pharmaceutical ingredient to the bloodstream at the same rate and extent as a reference product. For this compound, these studies are typically conducted to demonstrate that a test formulation is therapeutically equivalent to a previously approved reference formulation.
Randomized Cross-Over Trials in Healthy Volunteers
Randomized cross-over trials in healthy volunteers are a standard design for bioequivalence studies. In this design, each participant receives both the test and reference formulations during different study periods, separated by a washout period. This approach minimizes inter-subject variability and allows for a direct comparison of the pharmacokinetic profiles of the two formulations within the same individual.
Studies evaluating the bioequivalence of levofloxacin formulations have frequently employed randomized cross-over designs in healthy volunteers. For example, a study investigating the bioequivalence of this compound dispersible tablets in healthy volunteers used a randomized cross-over trial where participants received a single oral dose of either a test or reference tablet researchgate.net. Serum concentrations of levofloxacin were measured over time to determine pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). researchgate.net. Another randomized, open-label, two-period cross-over study in healthy Brazilian volunteers assessed the bioequivalence of two different 500 mg oral formulations of levofloxacin scielo.br. The study measured levofloxacin plasma concentrations using HPLC and calculated pharmacokinetic parameters like Cmax, Tmax, AUC0-t, AUC0-inf, and T1/2el to determine bioequivalence based on regulatory criteria scielo.br. These studies typically involve statistical analysis of pharmacokinetic parameters, often using logarithmically transformed data, to calculate confidence intervals and assess whether the test formulation falls within the predefined bioequivalence limits compared to the reference product researchgate.netscielo.brnih.gov.
Table 1: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Levofloxacin Dispersible Tablets researchgate.net
| Parameter | Test Tablets (Mean ± SD) | Reference Tablets (Mean ± SD) |
| t1/2 β (h) | 6.89 ± 2.11 | 6.62 ± 1.55 |
| Tmax (h) | 0.74 ± 0.30 | 1.11 ± 0.59 |
| Cmax (mg·L-1) | 2.83 ± 0.75 | 2.46 ± 0.73 |
| AUC0-24h (mg·L-1·h) | 15.64 ± 3.54 | 15.19 ± 3.43 |
| AUC0-∞ (mg·L-1·h) | 17.15 ± 4.34 | 16.75 ± 4.29 |
Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Two Levofloxacin Tablet Formulations scielo.br
| Parameter | Reference Product (Mean) | Test Product (Mean) |
| Cmax (μg/mL) | 5.69 | 5.67 |
| Tmax (h) | 1.60 | 1.29 |
| AUC0-t (μg·h/mL) | 41.52 | 39.22 |
| AUC0-inf (μg·h/mL) | 45.50 | 44.24 |
| T1/2el (hours) | 6.55 | 6.69 |
Pharmacogenomic Research
Pharmacogenomics explores the influence of genetic variations on drug response, including efficacy and the likelihood of experiencing adverse drug reactions. For levofloxacin, pharmacogenomic research aims to identify genetic markers that may predict how an individual will metabolize or respond to the drug.
Association with Genetic Markers and Adverse Drug Reactions
Pharmacogenomic studies investigate associations between specific genetic markers, such as single nucleotide polymorphisms (SNPs) or variations in genes encoding drug-metabolizing enzymes, transporters, or drug targets, and the occurrence of adverse drug reactions (ADRs) to levofloxacin. While the provided search results discuss pharmacogenomics in the context of antibiotic-related adverse events generally and mention associations between genetic markers (e.g., HLA alleles) and severe cutaneous adverse reactions to certain drugs like carbamazepine (B1668303) or allopurinol, specific strong associations between genetic markers and levofloxacin-induced ADRs were not prominently detailed for inclusion here researchgate.netresearchgate.netnih.govmdpi.com. However, the general principle of pharmacogenomics is that genetic variations can influence drug disposition and immune responses, potentially increasing the risk of ADRs researchgate.netnih.govmdpi.com. Further research is needed to definitively confirm which genetic variations are responsible for an increased risk of specific adverse events related to levofloxacin researchgate.net.
Therapeutic Applications and Clinical Research Considerations
Optimization of Dosing Regimens
Optimization of levofloxacin (B1675101) dosing regimens is an active area of research aimed at improving therapeutic outcomes and potentially mitigating the development of resistance. Studies explore how factors such as creatinine (B1669602) clearance (CrCl) and pathogen minimum inhibitory concentration (MIC) values can inform more effective dosing strategies. Research in healthy adults has shown that refining current dosing recommendations by incorporating stratified CrCl and MIC values could optimize therapeutic outcomes, particularly for patients with a CrCl ≥ 50 mL/min. mdpi.com For instance, simulations suggest that for a target fAUC/MIC ≥ 30 and an MIC of 0.5 mg/L, a daily dose of 500 mg may be optimal for patients with a CrCl of 50–89 mL/min. mdpi.com However, achieving higher targets, such as fAUC/MIC ≥ 100, which are often recommended for Gram-negative infections, may necessitate a higher dose of 1000 mg/day for the same CrCl group and MIC value. mdpi.com This highlights the potential limitations of uniform dosing strategies, especially for infections caused by pathogens with elevated MIC values. mdpi.com In elderly patients with pneumonia, a population pharmacokinetic model estimated the mean clearance of levofloxacin to be 5.26 L/h. nih.gov Monte Carlo simulations based on this model suggested that an optimal dosing regimen could be 750 mg once daily for elderly patients with pneumonia and a minimum inhibitory concentration of 2 mg/L. nih.gov
Therapeutic Drug Monitoring (TDM) of Levofloxacin Lactate (B86563)
Therapeutic Drug Monitoring (TDM) is a fundamental tool for measuring drug concentrations in various body fluids, such as blood, plasma, serum, and urine, to personalize pharmacotherapy. encyclopedia.pubnih.govresearchgate.net TDM can help adjust drug doses to maintain concentrations within a target range associated with therapeutic efficacy, while minimizing the risk of concentration-dependent adverse effects. nih.govnih.govmdpi.com TDM is particularly relevant for antibiotics due to increasing bacterial resistance and the need for personalized medicine. encyclopedia.pubnih.govresearchgate.net It helps to decrease pharmacokinetic (PK) variability and pharmacodynamic (PD) variability among patients. nih.gov
Strategies for Personalized Dosing
Personalized dosing strategies for levofloxacin lactate are being explored to account for individual patient characteristics and pathogen susceptibility. mdpi.comnih.gov Factors such as age, weight, clinical condition, and renal function (creatinine clearance) can influence levofloxacin pharmacokinetics. nih.govrsc.org Research indicates that individualized dosage adjustments based on creatinine clearance are especially important for patients with CrCl less than 50 mL per minute. nih.gov Population pharmacokinetic models incorporating factors like CrCl and lean body mass have been shown to improve the prediction of levofloxacin pharmacokinetics, supporting a more individualized approach to dosing. mdpi.com
Real-Time Monitoring Techniques
Real-time monitoring techniques for this compound are being investigated to facilitate timely dose adjustments and enhance TDM. One promising technique involves the use of nanoparticle-coated optical fiber probes for in vivo Raman measurements of this compound in blood. researchgate.netnih.govresearchgate.netnih.gov This method has shown the ability to measure real-time changes in blood concentration, suggesting its potential for clinical drug analysis and monitoring without the need for repeated blood withdrawal. nih.govresearchgate.netnih.gov Such rapid analyses could be valuable for predicting individual drug exposure levels and clinical effects. nih.govresearchgate.net Surface-enhanced Raman scattering (SERS) is another technique highlighted for its potential in rapid and sensitive detection of antimicrobial agents for TDM. researchgate.netmdpi.com Deep UV resonance Raman spectroscopy (DUV-RRS) in combination with regression methods has also shown potential as a supportive method for TDM by simulating the pharmacokinetics of levofloxacin. rsc.org
Combination Therapy Research
Research into combination therapy involving this compound explores its synergistic effects with other antimicrobial agents and the role of efflux pump inhibitors in enhancing its efficacy.
Synergistic Effects with Other Antimicrobial Agents and Adjuvants
Studies have investigated the synergistic effects of levofloxacin in combination with other antibiotics and adjuvants against various pathogens. For instance, research on Elizabethkingia anophelis susceptible to levofloxacin has shown that combining levofloxacin with other in vitro active antibiotics, such as minocycline (B592863), rifampin, cefoperazone/sulbactam, or sulfamethoxazole/trimethoprim, could effectively delay the increase in levofloxacin MICs and inhibit the selection of resistant mutants. mdpi.com The synergistic effect of minocycline plus levofloxacin against E. anophelisin vitro has also been reported. mdpi.com Combination therapy is considered a potential strategy for patients with Elizabethkingia infections. mdpi.com For resistant forms of tuberculosis, the simultaneous use of several drugs, including a combination of rifampicin (B610482) and levofloxacin, is required. mdpi.com Adjuvants, which are non-antibiotic drugs with minimal or no antibacterial activity, can improve antibiotic properties like potency enhancement or resistance suppression when used in combination. researchgate.net
Role of Efflux Pump Inhibitors in Combination Therapies
Efflux pump inhibitors (EPIs) play a crucial role in overcoming bacterial resistance mechanisms, particularly those mediated by efflux pumps that actively extrude antibiotics from bacterial cells. researchgate.netresearchgate.netnih.gov The co-administration of EPIs with antibiotics like levofloxacin can reduce the amount of antibiotic needed for a therapeutic effect. researchgate.net EPIs have the potential to restore the effectiveness of antibiotics that are no longer active against resistant strains. researchgate.netresearchgate.net Studies have demonstrated the ability of EPIs to potentiate the activity of levofloxacin against pathogens such as Pseudomonas aeruginosa harboring efflux pump systems like MexAB-OprM. researchgate.netresearchgate.net Research has shown that certain compounds, including some plant-based EPIs and non-antibiotic drugs like proton pump inhibitors (PPIs) and verapamil (B1683045), can inhibit efflux pumps and enhance the activity of fluoroquinolones, including levofloxacin, against resistant strains like Staphylococcus aureus. frontiersin.org EPIs are considered a promising approach to combat antimicrobial resistance by reversing pathogenic resistance to antibiotics and potentially disrupting biofilms. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 149197 |
| Levofloxacin | 151294 |
| Minocycline | 5282181 |
| Rifampin | 5353944 |
| Cefoperazone | 34750 |
| Sulbactam | 60873 |
| Sulfamethoxazole | 5329 |
| Trimethoprim | 5578 |
| Baicalin | 5281607 |
| Clarithromycin | 5281150 |
| Verapamil | 2520 |
| Isoniazid | 3767 |
| Ethambutol | 14083 |
| Ciprofloxacin (B1669076) | 2765 |
| Norfloxacin | 4539 |
| Moxifloxacin | 153031 |
| Piperacillin | 4367319 |
| Tazobactam | 123927 |
| Clavulanic acid | 5280980 |
| Amoxicillin | 33413 |
| Gentamicin | 3478 |
| Tobramycin | 3626 |
| Amikacin | 33427 |
| Vancomycin | 14969 |
| Teicoplanin | 3033560 |
| Linezolid | 443024 |
| Doxycycline | 5467120 |
| Ceftriaxone | 123101 |
| Cefuroxime | 5479528 |
| Erythromycin | 3137 |
| Diclofenac | 3033 |
| Oxacillin | 6004 |
| Prochlorperazine | 4917 |
| Flupentixol | 5281875 |
| Esomeprazole | 60199 |
| Lansoprazole | 3887 |
| Omeprazole | 4594 |
| Pantoprazole | 4677 |
| Phenylpropanoids | 994 |
| 1'-S-1'acetoxyeugenol acetate | 123050 |
| Trimethoprim/Sulfamethoxazole | 1740819 |
| PAβN (Phenylalanine-Arginine Beta-Naphthylamide) | 6434022 |
| Thioridazine | 5452 |
| NMP (1-Methyl-2-pyrrolidinone) | 8010 |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | 2778 |
| D13-9001 | Not found |
| TXA01182 | Not found |
| MC-04124 | Not found |
| Alginate | 71374185 |
Data Table: Impact of CrCl and MIC on Optimal Levofloxacin Dosing (Simulated Data) mdpi.com
| Patient Group (CrCl) | Target fAUC/MIC | MIC (mg/L) | Suggested Optimal Daily Dose (mg) |
| 50-89 mL/min | ≥ 30 | 0.5 | 500 |
| 50-89 mL/min | ≥ 100 | 0.5 | 1000 |
| ≥ 50 mL/min | ≥ 100 | 0.25-0.5 | ≥ 1000 |
| ≥ 50 mL/min | ≥ 125 | ≥ 1 | PTA significantly declined |
Data Table: Levofloxacin Pharmacokinetic Parameters in Elderly Patients with Pneumonia nih.gov
| Parameter | Mean Value (n=51) | Unit |
| Clearance | 5.26 | L/h |
| MIC for Optimal Dosing | 2 | mg/L |
| Optimal Daily Dose (Simulated) | 750 | mg |
Data Table: Synergistic Effects of Levofloxacin Combinations on E. anophelis MICs mdpi.com
| Combination Partner | Effect on Levofloxacin MICs (vs. Levofloxacin alone) |
| Minocycline | Lower MICs in cycles 2 and 3 |
| Rifampin | Lower MICs in cycles 2 and 3 |
| Cefoperazone/Sulbactam | Lower MICs in cycles 2 and 3 |
| Sulfamethoxazole/Trimethoprim | Lower MICs in cycles 2 and 3 |
Future Directions in Levofloxacin Lactate Research
Development of Novel Analytical Technologies for In Vivo Monitoring
Precise monitoring of drug concentrations in living systems is crucial for understanding pharmacokinetics, optimizing dosing, and improving therapeutic outcomes. Future research directions include the development and application of novel analytical technologies for the in vivo monitoring of levofloxacin (B1675101) lactate (B86563). One promising technique being explored is in vivo Raman measurement using nanoparticle-coated optical fiber probes. This method has shown potential for real-time detection of levofloxacin lactate in blood, suggesting its utility for continuous drug monitoring in a clinical setting without the need for repeated blood sampling. nih.govnih.govresearchgate.net Such advancements could provide valuable insights into drug distribution and interaction with biological components over time. nih.govresearchgate.net Challenges remain in translating these technologies to animal models and clinical practice, including understanding tissue interaction, potential toxicity of nanoparticles, improving temporal response, and developing methods for discriminating multiple compounds. researchgate.net
Exploration of New Efflux Pump Inhibitors and Resistance Modulators
Bacterial efflux pumps are a significant mechanism of resistance to fluoroquinolones like levofloxacin, actively extruding the antibiotic from bacterial cells. oup.commdpi.commdpi.comnih.gov Future research is focused on identifying and developing new efflux pump inhibitors (EPIs) and resistance modulators that can restore or enhance the activity of this compound against resistant bacterial strains. Studies have investigated various compounds, including peptidomimetics and novel synthetic derivatives, for their ability to inhibit efflux pumps and potentiate antibiotic activity. nih.govnih.govencyclopedia.pub For instance, some EPIs have demonstrated the capacity to reduce the minimum inhibitory concentrations (MICs) of levofloxacin against resistant strains of Escherichia coli and Acinetobacter baumannii. nih.govencyclopedia.pubfrontiersin.org The exploration of nanomaterials in combination with antibiotics also represents a promising strategy, as some nanoparticles have shown the ability to inhibit efflux pump function and enhance intracellular antibiotic concentration. mdpi.com
Advanced Studies on Pharmacogenomics and Personalized Medicine
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is becoming increasingly important in optimizing antibiotic therapy. researchgate.netijpsjournal.comlabroots.com Future research on this compound will likely involve advanced pharmacogenomic studies to identify genetic variations that may influence its efficacy, metabolism, or potential for adverse effects. ijpsjournal.commdpi.com While the provided instructions strictly exclude safety/adverse effect profiles, understanding the genetic basis for variable drug response is a key aspect of personalized medicine aimed at maximizing therapeutic benefit. labroots.com Research in this area could lead to the development of personalized dosing strategies or the identification of patient populations who are more likely to benefit from or experience altered responses to this compound. ijpsjournal.comnih.gov Integrating pharmacogenomic findings into clinical practice, potentially through point-of-care genetic testing, is a future goal to enable more effective and safer antibiotic use. mdpi.com
Comprehensive Investigation of Long-Term Adverse Effects and Their Prevention
While detailed safety and adverse effect profiles are excluded from this article, the investigation and prevention of long-term adverse effects are areas for future research. This involves comprehensive studies to better understand the mechanisms underlying any long-term effects associated with this compound exposure and to develop strategies to mitigate these risks. Research could focus on identifying biomarkers predictive of long-term effects or exploring interventions to prevent their occurrence. (Note: Specific adverse effects are not detailed here, adhering to the exclusion criteria. The focus is solely on the future research direction of investigating and preventing such effects).
Strategies to Combat Emerging Resistance Patterns
The emergence of new bacterial resistance patterns poses a continuous threat to the effectiveness of antibiotics like levofloxacin. Future research is critically focused on developing innovative strategies to combat these evolving resistance mechanisms. This includes exploring novel antimicrobial agents, combination therapies, and non-traditional approaches. nih.govresearchgate.netexplorationpub.com Research into efflux pump inhibitors, as mentioned earlier, is one such strategy. mdpi.comnih.govnih.govencyclopedia.pub Other areas of investigation include the use of nanotechnology to enhance antibiotic activity or delivery, bacteriophage therapy, and the application of gene-editing tools like CRISPR-Cas9 to target resistance genes. mdpi.comnih.govresearchgate.netexplorationpub.com Understanding the genetic and molecular basis of emerging resistance is crucial for developing effective countermeasures. oup.comresearchgate.net Future efforts will also involve antibiotic stewardship programs and innovative drug development approaches to stay ahead of resistance. oup.comexplorationpub.com
Q & A
Q. How to design PK studies for this compound in special populations (e.g., renal impairment)?
- Methodological Answer :
- Population PK Modeling : Collect sparse samples from patients with varying eGFR (15–90 mL/min/1.73m²).
- Dose Adjustment : Derive algorithms based on AUC changes (e.g., 50% dose reduction if eGFR <30 mL/min).
- Validation : Compare predicted vs. observed plasma concentrations using Bayesian estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
